1-Boc-3-ethyl-3-formylpiperidine

Catalog No.
S13820371
CAS No.
M.F
C13H23NO3
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-3-ethyl-3-formylpiperidine

Product Name

1-Boc-3-ethyl-3-formylpiperidine

IUPAC Name

tert-butyl 3-ethyl-3-formylpiperidine-1-carboxylate

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C13H23NO3/c1-5-13(10-15)7-6-8-14(9-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

ARLSPLFKEWLKJB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCN(C1)C(=O)OC(C)(C)C)C=O

1-Boc-3-ethyl-3-formylpiperidine is a piperidine derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and an ethyl and formyl substituent at the 3-position of the piperidine ring. Its chemical formula is C11H19NO3C_{11}H_{19}NO_3, with a molecular weight of 213.27 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceuticals.

Typical of piperidine derivatives. These include:

  • Nucleophilic Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.
  • Aldol Condensation: The formyl group can undergo aldol reactions, potentially leading to more complex structures.
  • Reduction Reactions: The formyl group can be reduced to an alcohol or further oxidized to a carboxylic acid, depending on the reaction conditions.

These reactions make it a versatile building block in organic synthesis.

The synthesis of 1-Boc-3-ethyl-3-formylpiperidine can be achieved through several methods, including:

  • Boc Protection: Starting from 3-ethylpiperidone, the nitrogen can be protected using tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Formylation: The protected piperidine can then be subjected to formylation using reagents such as paraformaldehyde or other aldehydes under acidic or basic conditions.
  • Purification: The crude product is typically purified through techniques such as distillation or chromatography to obtain pure 1-Boc-3-ethyl-3-formylpiperidine .

These methods highlight the compound's accessibility as a synthetic intermediate.

1-Boc-3-ethyl-3-formylpiperidine has potential applications in:

  • Pharmaceutical Development: As an intermediate in synthesizing bioactive compounds, particularly those targeting neurological disorders or cancer.
  • Organic Synthesis: Used in creating more complex molecular architectures due to its reactive functional groups.

Its structural features make it a valuable compound in medicinal chemistry.

Interaction studies involving 1-Boc-3-ethyl-3-formylpiperidine may focus on its binding affinity to various biological targets. While specific data on this compound is scarce, related studies indicate that piperidine derivatives can interact with:

  • Enzymes: Acting as inhibitors or modulators in metabolic pathways.
  • Receptors: Potentially influencing neurotransmitter systems due to structural similarities with known ligands.

Further research is needed to elucidate the specific interactions of this compound.

Several compounds share structural similarities with 1-Boc-3-ethyl-3-formylpiperidine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
tert-butyl 4-formylpiperidine-1-carboxylate137076-22-30.96Different position of formyl group
1-Boc-4-formyl-4-methylpiperidine189442-92-00.96Methyl substitution at the 4-position
tert-butyl 3-acetylpiperidine-1-carboxylate858643-92-20.96Acetyl group instead of formyl
tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate142374-19-40.94Contains an oxoethyl substituent

These compounds differ mainly in their substituents and positions on the piperidine ring, highlighting the uniqueness of 1-Boc-3-ethyl-3-formylpiperidine in its specific arrangement and functional groups.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

241.16779360 g/mol

Monoisotopic Mass

241.16779360 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

Explore Compound Types